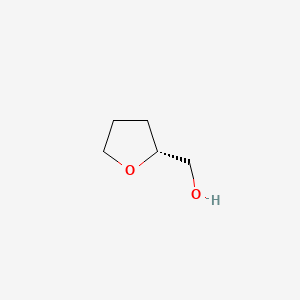

(R)-Tetrahydrofurfuryl alcohol

Descripción

Significance of Chiral Tetrahydrofuran (B95107) Derivatives in Organic Synthesis Research

Chiral tetrahydrofuran (THF) derivatives are crucial building blocks in organic synthesis, frequently appearing in the structures of natural products with significant biological activity, including pharmaceuticals. chemistryviews.org The stereochemistry of the substituents on the THF ring plays a pivotal role in the biological function of these molecules. Consequently, the development of methods for the enantioselective synthesis of these derivatives is a major focus of research. chemistryviews.org

The synthesis of chiral tetrahydrofurans can be approached through various stereocontrolled strategies. nih.govacs.org These methods often involve sequential reactions, such as the asymmetric Horner-Wadsworth-Emmons reaction followed by cyclization, to control both the absolute and relative configurations of the final product. nih.govacs.org Other innovative approaches include visible-light-mediated deoxygenation of diols and amino alcohols to trigger intramolecular cyclization, offering a sustainable and halogen-free route to these valuable scaffolds. nih.gov The versatility of these synthetic methods allows for the creation of a diverse range of polysubstituted tetrahydrofuran derivatives, which are important for drug discovery and development. chemistryviews.org

Historical Development of Research on (R)-Tetrahydrofurfuryl Alcohol

Historically, research on tetrahydrofurfuryl alcohol (THFA) has been linked to the utilization of biomass. Furfural (B47365), derived from agricultural waste, is a key precursor to THFA through hydrogenation. taylorandfrancis.comusda.gov For decades, furfural and its derivatives have been recognized as valuable industrial solvents and chemical intermediates. usda.gov The hydrogenation of furfural to furfuryl alcohol and subsequently to THFA has been a commercially significant process. taylorandfrancis.comusda.gov

Early research focused on the industrial production and broad applications of THFA as a "green" solvent due to its derivation from renewable resources and its relatively benign environmental profile. usda.gov It found extensive use in various sectors, including the manufacturing of resins, dyes, and as a solvent in agricultural formulations. usda.govchemicalbook.com The development of catalytic systems, often employing copper chromate (B82759) and nickel, was crucial for the efficient synthesis of THFA from furfural. usda.gov

Overview of Contemporary Research Directions

Current research on this compound is multifaceted, spanning asymmetric synthesis, catalytic applications, and biocatalysis.

Asymmetric Synthesis and Functionalization: Modern synthetic efforts are focused on developing highly selective methods for the preparation of this compound and its derivatives. This includes chemoenzymatic routes that combine chemical catalysis with biocatalysis to achieve excellent enantioselectivity. nih.gov For instance, the asymmetric reduction of precursor ketones using carbonyl reductases has proven effective. nih.gov Furthermore, photoredox catalysis is being explored for the site-selective functionalization of the tetrahydrofurfuryl scaffold, enabling the introduction of various substituents at specific positions. acs.org

Catalytic Applications: this compound and its derivatives serve as important ligands and building blocks in catalysis. They are used to prepare chiral aldehydes that act as intermediates in the synthesis of complex natural products. sigmaaldrich.comsigmaaldrich.com The chiral backbone of this compound can be incorporated into ligands for metal-catalyzed asymmetric reactions, influencing the stereochemical outcome of these transformations.

Biocatalysis and Renewable Feedstocks: There is a growing interest in the biocatalytic production of this compound from renewable feedstocks. digitellinc.com Enzymes such as alcohol dehydrogenases are being employed for the reduction of furfural and its derivatives, often using whole-cell systems. digitellinc.commdpi.com These biocatalytic processes offer the advantages of high selectivity and mild reaction conditions, aligning with the principles of green chemistry. digitellinc.com Research is also focused on cofactor regeneration systems to improve the efficiency and economic viability of these biocatalytic routes. digitellinc.commdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R)-oxolan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVTEYKTMYBMK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22415-59-4 | |

| Record name | (2R)-oxolan-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for R Tetrahydrofurfuryl Alcohol

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. For (R)-Tetrahydrofurfuryl alcohol, several enantioselective strategies have been explored to achieve high optical purity. These methods can be broadly categorized into asymmetric reduction of precursor molecules, chiral resolution of racemic mixtures, and chemoenzymatic or biocatalytic approaches.

Asymmetric Reduction of Precursor Molecules

Asymmetric reduction involves the conversion of a prochiral precursor, such as a ketone or an unsaturated bond, into a chiral alcohol using a chiral catalyst or reagent. This approach is highly desirable as it can theoretically yield 100% of the desired enantiomer. In the context of this compound, this typically involves the enantioselective hydrogenation of furan- or dihydrofuran-based precursors. While specific catalysts for the direct asymmetric hydrogenation of furfural (B47365) to this compound are still under active investigation, the principles of asymmetric hydrogenation using chiral metal complexes, such as those based on rhodium, ruthenium, and iridium with chiral phosphine ligands, are well-established for other substrates and represent a promising avenue for future research in this area.

Chiral Resolution Techniques for Enantiopure Access

Chiral resolution is a classical yet effective method for separating a racemic mixture of a chiral compound into its individual enantiomers. libretexts.org For racemic tetrahydrofurfuryl alcohol, this can be achieved through several techniques, with enzymatic kinetic resolution being a particularly powerful and green method.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. jocpr.com For racemic tetrahydrofurfuryl alcohol, a lipase can be used to selectively acylate the (S)-enantiomer, for instance, leaving the desired this compound unreacted and thus enriched. ias.ac.inpolimi.it The esterified (S)-enantiomer can then be separated from the unreacted (R)-alcohol. The efficiency of this process is dependent on the choice of enzyme, acyl donor, and reaction conditions. Lipases such as Candida antarctica lipase B (CALB) are known for their broad substrate scope and high enantioselectivity in the resolution of various alcohols. nih.gov

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to perform key stereoselective transformations, often in combination with traditional chemical synthesis steps. nih.govresearchgate.net These approaches are gaining significant attention due to their potential for high efficiency, mild reaction conditions, and environmental benignity. d-nb.info

For the synthesis of chiral furan (B31954) derivatives, which are precursors to this compound, carbonyl reductases (CRs) have shown great promise. nih.gov These enzymes can asymmetrically reduce a prochiral ketone to a chiral alcohol with high enantiomeric excess. d-nb.info For example, a chemoenzymatic route could involve the chemical synthesis of a suitable furan-based ketone precursor, followed by the biocatalytic reduction of the ketone functionality using a specific carbonyl reductase that favors the formation of the (R)-alcohol. Subsequent hydrogenation of the furan ring would then yield this compound. This approach allows for the introduction of chirality early in the synthetic sequence, which can be more efficient than resolving a racemic mixture at a later stage. Research into the application of these enzymatic systems for the direct production of this compound from furan-based precursors is an active area of investigation. nih.gov

Catalytic Hydrogenation Routes from Biomass-Derived Precursors

The production of chemicals from renewable biomass resources is a key goal of sustainable chemistry. Furfural, a platform chemical readily obtained from the dehydration of pentose sugars found in hemicellulose, is an attractive starting material for the synthesis of tetrahydrofurfuryl alcohol. umn.edursc.orgmdpi.com The catalytic hydrogenation of furfural to tetrahydrofurfuryl alcohol typically proceeds in two stages: the hydrogenation of the aldehyde group to form furfuryl alcohol, followed by the hydrogenation of the furan ring. sci-hub.rursc.org

Heterogeneous Catalysis for Furfural Hydrogenation

Heterogeneous catalysts are widely employed for the hydrogenation of furfural due to their ease of separation from the reaction mixture and potential for reuse. The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity towards the desired product, tetrahydrofurfuryl alcohol.

Noble metal catalysts, particularly those based on palladium (Pd), platinum (Pt), and ruthenium (Ru), have been extensively studied for the hydrogenation of furfural and have shown high activity and selectivity for the production of tetrahydrofurfuryl alcohol.

Palladium (Pd) Catalysts: Palladium-based catalysts are effective for the hydrogenation of the furan ring. They can be supported on various materials such as activated carbon, alumina (B75360), and titania to enhance their activity and stability. The selectivity of Pd catalysts can be influenced by the support material and the presence of promoters.

Platinum (Pt) Catalysts: Platinum catalysts are also highly active in furfural hydrogenation. They can promote the hydrogenation of both the aldehyde group and the furan ring, leading to the formation of tetrahydrofurfuryl alcohol. The reaction conditions, such as temperature and hydrogen pressure, can be tuned to optimize the yield of the desired product.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Furfural Conversion (%) | Tetrahydrofurfuryl Alcohol Selectivity (%) |

|---|---|---|---|---|---|

| Pd | Activated Carbon | 100-150 | 2-5 | >95 | High |

| Pt | Alumina | 80-120 | 3-6 | >98 | >90 |

| Ru | Carbon | 100-140 | 4-8 | >99 | >95 |

| Rh | Carbon | 30 | - | - | 93 |

Mechanistic Aspects of Catalytic Hydrogenation Pathways

Understanding the reaction mechanism is essential for the rational design of catalysts. The hydrogenation of furfural to THFA is a multi-step process involving several intermediates.

Initial Hydrogenation: The reaction begins with the hydrogenation of the carbonyl group of furfural to form the intermediate, furfuryl alcohol (FA) acs.org. This step is often faster and can be catalyzed by a wider range of metals, including copper researchgate.net.

Furan Ring Hydrogenation: The subsequent hydrogenation of the furan ring in FA is more challenging and is the rate-determining step researchgate.net. This step requires catalysts with strong C=C reduction activity, such as Ni or noble metals researchgate.net.

Density Functional Theory (DFT) calculations have shown that the adsorption configuration of intermediates on the catalyst surface is critical. On Ni surfaces, FA adsorbs with the furan ring parallel to the metal surface, which activates the C=C bonds for hydrogenation researchgate.net. The specific geometry of the active site (terrace, step, or corner) can dictate the selectivity towards either ring hydrogenation (THFA) or C-O bond hydrogenolysis (2-methylfuran) researchgate.netumn.edu.

Solvent Effects and Reaction Condition Optimization in Synthesis

The choice of solvent and the optimization of reaction conditions (temperature, pressure) are critical for maximizing the yield and selectivity of THFA while minimizing side reactions.

Solvent Effects: The solvent can influence the reaction in several ways, including reactant solubility, catalyst stability, and the prevention of side reactions. Water has been identified as a suitable solvent, as it can prevent the formation of acetalization by-products researchgate.net. For the Pd/UiO-66 catalyst, water was found to be the most effective solvent researchgate.netresearchgate.net. Alcohols, such as 2-butanol, are also commonly used as solvents in this reaction acs.org. However, in acid-catalyzed reactions, alcohols can react with FA to form levulinate esters or participate in polymerization, leading to the formation of undesired humins researchgate.net. The use of an organic solvent can help hinder these degradation and polymerization side reactions researchgate.net.

Reaction Condition Optimization: Temperature and hydrogen pressure are key parameters. Higher temperatures generally increase reaction rates but can also promote side reactions like decarbonylation or hydrogenolysis, reducing THFA selectivity researchgate.net. For Ni-Mg/Al catalysts, increasing temperature reduced the catalyst's ability to hydrogenate the furan ring, thus favoring FA production over THFA researchgate.net. Conversely, increased hydrogen pressure favors the production of THFA and suppresses the formation of acetals researchgate.net. For a Ni1Cu1Al1R catalyst, optimal conditions were found to be 140 °C and 30 bar H₂ pressure acs.org.

Novel Synthetic Transformations Leading to this compound Scaffolds

Beyond the hydrogenation of existing furan rings, novel strategies focus on constructing the tetrahydrofuran (B95107) ring itself with the desired stereochemistry.

Cyclization Reactions and Ring Formation Strategies

The stereoselective synthesis of substituted tetrahydrofurans is a significant area of organic chemistry, driven by their presence in numerous natural products nih.gov. These methods can provide alternative routes to the this compound scaffold.

Intramolecular Nucleophilic Substitution: A classic and widely used strategy involves the intramolecular S_N2 reaction between a hydroxyl group and a tethered leaving group (such as a halide or sulfonate) on an acyclic precursor. This method forms the cyclic ether by closing the ring nih.gov. Another related approach is the intramolecular addition of an alcohol to an epoxide, which is frequently utilized in the synthesis of complex molecules containing a tetrahydrofuran core nih.gov.

Reductive Cyclization: Catalytic hydrogenation can be employed to perform a reductive cyclization. For instance, acetylenic aldehydes can be converted into cyclic allylic alcohols using chirally modified cationic rhodium catalysts, demonstrating a method to form a ring and a hydroxyl group concurrently in an enantioselective manner organic-chemistry.org.

Oxidative Cyclization: Palladium-catalyzed oxidative cyclization of γ-hydroxyalkenes can afford various tetrahydrofuran products. This transformation forms the C-O bond of the ring through an oxidative process nih.gov.

[3+2] Cycloaddition Reactions: These powerful strategies involve the reaction of a three-atom component and a two-atom component to construct the five-membered tetrahydrofuran ring in a single step. Such reactions are highly efficient as they can generate multiple bonds and stereocenters simultaneously nih.gov.

These alternative strategies, particularly those that can be performed enantioselectively, offer potential pathways to this compound and its derivatives, starting from non-furanic precursors.

Functionalization of Tetrahydrofuran Ring Systems

The synthesis of this compound through the direct functionalization of a pre-existing tetrahydrofuran (THF) ring represents an advanced and modern synthetic strategy. This approach, centered on C-H activation, diverges significantly from classical methods that typically construct the heterocyclic ring from acyclic precursors or modify furan-based substrates. Catalytic asymmetric C-H activation allows for the direct insertion of a functional group into the C-H bonds of the THF ring, offering a highly efficient and atom-economical route to the target molecule.

Catalytic Asymmetric C-H Insertion

A notable methodology in this field involves the use of rhodium carbenoids for catalytic asymmetric C-H activation. acs.orgscispace.comresearchgate.net This process utilizes a chiral rhodium catalyst to decompose a diazo compound, generating a reactive carbene intermediate. This intermediate then inserts into a C-H bond of tetrahydrofuran with high levels of stereocontrol.

The key steps in this synthesis are:

Generation of a Rhodium Carbenoid: A chiral dirhodium catalyst, such as Dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) or Rh₂(S-DOSP)₄, reacts with a methyl aryldiazoacetate. acs.orgscispace.com This reaction releases nitrogen gas and forms a highly reactive, chiral rhodium carbenoid intermediate.

Asymmetric C-H Insertion: The rhodium carbenoid then selectively inserts into one of the C-H bonds at the 2-position of the tetrahydrofuran ring. acs.org The chirality of the catalyst directs the approach of the carbene, resulting in the preferential formation of one enantiomer of the product. This step creates a new carbon-carbon bond and establishes the stereocenter.

Reduction to the Target Alcohol: The product of the C-H insertion is a substituted methyl ester, specifically methyl 2-(tetrahydrofuran-2-yl)acetate with a specific stereochemistry. To obtain the final this compound, this ester must be reduced. Standard reducing agents, such as Lithium aluminum hydride (LiAlH₄), can be employed for this transformation, converting the ester group into the required primary alcohol (hydroxymethyl group) without altering the stereocenter.

Research has shown that this C-H insertion method provides good control over regioselectivity, diastereoselectivity, and enantioselectivity. acs.orgresearchgate.net The use of aryldiazoacetates is particularly advantageous as the resulting carbenoids are more chemoselective than those derived from simpler diazoacetates, favoring insertion into secondary C-H bonds like those found in tetrahydrofuran. acs.orgscispace.com

The table below summarizes representative results for the asymmetric C-H activation of tetrahydrofuran using this methodology. The initial product shown is the ester resulting from the C-H insertion, which serves as the direct precursor to this compound upon reduction.

| Diazo Compound Precursor | Catalyst | Solvent | Yield of Ester Precursor (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Methyl phenyldiazoacetate | Rh₂(S-DOSP)₄ | Tetrahydrofuran | 75 | 95 | acs.org |

| Methyl (4-bromophenyl)diazoacetate | Rh₂(S-DOSP)₄ | Tetrahydrofuran | 78 | 94 | acs.org |

| Methyl (4-methoxyphenyl)diazoacetate | Rh₂(S-DOSP)₄ | Tetrahydrofuran | 23 | 94 | acs.org |

| Methyl (4-chlorophenyl)diazoacetate | Rh₂(S-DOSP)₄ | Tetrahydrofuran | 72 | 94 | acs.org |

Chemical Reactivity and Mechanistic Investigations

Chemical Transformations of the Primary Alcohol Functionality

The exocyclic primary alcohol group is the most reactive site for many chemical transformations, undergoing typical reactions of primary alcohols such as oxidation, etherification, and esterification.

Oxidation Reactions and Aldehyde/Acid Derivatization

The primary alcohol group of (R)-Tetrahydrofurfuryl alcohol can be oxidized to form the corresponding aldehyde, (R)-tetrahydrofurfural, or further oxidized to the carboxylic acid, (R)-tetrahydrofuroic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. byjus.com

For the partial oxidation to the aldehyde, specific reagents are required to prevent over-oxidation to the carboxylic acid. organic-chemistry.org Common methods for oxidizing primary alcohols to aldehydes that can be applied to THFA include using reagents like pyridinium (B92312) chlorochromate (PCC) or employing catalytic systems such as those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant. organic-chemistry.orgorganic-chemistry.org

The complete oxidation to the carboxylic acid can be achieved using stronger oxidizing agents. acsgcipr.org Reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid (formed from CrO3 or dichromates in acid) are effective for this transformation. researchgate.netnih.gov Modern catalytic methods using metal catalysts with environmentally benign co-oxidants like oxygen or hydrogen peroxide are also employed. acsgcipr.orgresearchgate.net For instance, the kinetics of the oxidation of tetrahydrofurfuryl alcohol by Cerium(IV) in an acidic medium have been studied, revealing a mechanism that involves the generation of free radicals. pku.edu.cn

It is noteworthy that under certain catalytic conditions, oxidation can be accompanied by rearrangement. For example, the selective oxidation of THFA over an Ag–CeOx/MCM-41 catalyst has been shown to produce 2-methyl tetrahydrofuran (B95107), a transformation that involves both oxidation and a ring-opening/closing cascade. bohrium.comresearchgate.net

Etherification and Esterification Reactions

The hydroxyl group of this compound readily participates in etherification and esterification reactions.

Etherification involves the reaction of the alcohol with an alkylating agent to form an ether. This can be accomplished under acidic or basic conditions. For example, acid-catalyzed etherification can occur with other alcohols, though this often requires forcing conditions. A more common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is a common method. For instance, this compound can be esterified with dimerized fatty acids to produce high molecular weight monomeric plasticizers compatible with polyvinyl chloride resins.

Elimination and Rearrangement Processes

Under strong acidic conditions, the primary alcohol can be protonated, converting the hydroxyl group into a good leaving group (water). This can initiate elimination or rearrangement reactions. A significant rearrangement process for tetrahydrofurfuryl alcohol is the acid-catalyzed intramolecular rearrangement to form tetrahydropyran (B127337) derivatives. The proposed mechanism involves the protonation of the primary alcohol, followed by the loss of water to form a primary carbocation. This unstable carbocation can then undergo a ring-expansion rearrangement to a more stable six-membered ring oxonium ion, which upon deprotonation yields products like 3,4-dihydropyran or, after subsequent hydrogenation, tetrahydropyran.

Reactivity of the Tetrahydrofuran Ring System

The tetrahydrofuran ring is a cyclic ether and is generally stable and less reactive than the primary alcohol group. However, under specific conditions, it can undergo reactions such as ring-opening or substitution.

Ring-Opening Reactions and Derived Products (e.g., 1,5-Pentanediol (B104693) Synthesis)

One of the most industrially significant reactions of tetrahydrofurfuryl alcohol is its catalytic hydrogenolysis to produce 1,5-pentanediol (1,5-PD). wikipedia.org This reaction involves the cleavage of a C-O bond within the ether ring. This transformation is typically carried out at elevated temperatures and pressures over heterogeneous metal catalysts.

The reaction requires bifunctional catalysts that possess both metal sites for hydrogenation and acidic or oxophilic sites to facilitate the C-O bond cleavage. A variety of catalytic systems have been investigated for this process, with performance depending on the choice of metals, supports, and reaction parameters. The reaction can proceed through different intermediates, and byproducts such as 1,2-pentanediol (B41858) or 2-methyltetrahydrofuran (B130290) can also be formed.

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | THFA Conversion (%) | 1,5-PD Selectivity (%) |

|---|---|---|---|---|

| Rh-Re/Carbon | - | - | - | - |

| Pt/ASA(61) | 150 | 10 | 100 | ~73 |

| Pt/WO₃@SiO₂ | - | - | 82.9 | 72.9 |

| NiPr₁.₂/Al₂O₃ | - | - | 88.4 | 79.2 |

| Cu/MFI (Z60-10Cu) | 160 | 25 | 99.5 | 69.2 |

Data compiled from multiple research sources for illustrative purposes. Conditions and results vary significantly with specific experimental setups.

The mechanism of ring-opening can be initiated by an electrophile, such as a boryl triflate, which activates the ether oxygen, making the ring susceptible to nucleophilic attack and cleavage. rsc.org

Electrophilic and Nucleophilic Substitution on the Ring

The saturated tetrahydrofuran ring of this compound is generally resistant to classical electrophilic and nucleophilic substitution reactions directly on the ring carbons.

Electrophilic Substitution: Unlike its aromatic counterpart, furan (B31954), the tetrahydrofuran ring lacks a π-electron system. Therefore, it does not undergo electrophilic aromatic substitution reactions. quora.com The lone pairs on the ether oxygen can act as a Lewis base, but interaction with a strong electrophile typically leads to the formation of an oxonium ion, which activates the ring for cleavage (as seen in ring-opening reactions) rather than substitution. rsc.org

Nucleophilic Substitution: The sp³-hybridized carbons of the tetrahydrofuran ring are not sufficiently electrophilic to be attacked by nucleophiles unless activated. Direct Sₙ2 or Sₙ1 substitution on the ring carbons by an external nucleophile is not a typical reaction pathway. gacariyalur.ac.in Nucleophilic attack is far more likely to occur in the context of ring-opening, for example, when an epoxide is used as a precursor to a tetrahydrofuran derivative, the reaction involves an intramolecular nucleophilic attack of a hydroxyl group. nih.govnih.gov The synthesis of tetrahydrofurans often relies on intramolecular nucleophilic substitution (e.g., cyclization of a halo-alcohol), rather than substitution on a pre-formed ring. nih.govorganic-chemistry.org

Solvolysis Reactions and Their Mechanistic Elucidation

The solvolysis of this compound derivatives, such as tetrahydrofurfuryl tosylate, provides valuable information about the role of the neighboring ether oxygen in nucleophilic substitution reactions. iwu.edu The rate of solvolysis and the distribution of products can reveal whether the reaction proceeds with anchimeric assistance (neighboring group participation) from the oxygen atom. iwu.edu

Studies comparing the solvolysis rates of tetrahydrofurfuryl tosylate and cyclopentylmethyl tosylate have been conducted to investigate this effect. iwu.edu It was observed that the solvolysis of tetrahydrofurfuryl tosylate is slower than that of cyclopentylmethyl tosylate. iwu.edu This suggests that the ether oxygen does not provide anchimeric assistance; instead, it destabilizes the transition state through an inductive effect, which withdraws electron density from the reaction center. iwu.edu This destabilization of any developing positive charge indicates that the reaction likely proceeds through a pathway where the breaking of the C-OTs bond is more advanced than the formation of the new bond with the nucleophile. iwu.edu

The mechanism of these solvolysis reactions is thought to be complex, potentially involving either an SN2-type displacement by the solvent or a tight ion pair mechanism. iwu.edu The observed products and stereochemistry can help to distinguish between these possibilities.

The table below presents a comparison of the solvolysis outcomes for tetrahydrofurfuryl tosylate and a related compound without the ether oxygen.

| Substrate | Relative Solvolysis Rate | Mechanistic Implication |

|---|---|---|

| Tetrahydrofurfuryl tosylate | Slower | No anchimeric assistance; inductive destabilization by ether oxygen |

| Cyclopentylmethyl tosylate | Faster | Reference rate without the influence of an ether oxygen |

Investigating Intramolecular Interactions and Conformational Dynamics

The three-dimensional structure and conformational flexibility of this compound are governed by a delicate balance of intramolecular interactions, including hydrogen bonding and other non-covalent forces. These aspects have been investigated in detail using a combination of rotational spectroscopy and quantum chemical calculations. researchgate.net

These studies have revealed that tetrahydrofurfuryl alcohol exists as multiple stable conformers in the gas phase. researchgate.net The relative energies and geometries of these conformers are determined by the puckering of the tetrahydrofuran ring (which can adopt envelope or twist conformations) and the orientation of the hydroxymethyl side chain. researchgate.netyorku.ca

A key factor stabilizing certain conformers is the presence of an intramolecular hydrogen bond between the hydroxyl group of the side chain and the oxygen atom of the tetrahydrofuran ring. yorku.ca Non-covalent interaction analyses have been used to visualize and quantify these weak interactions that play a crucial role in determining the conformational preferences of the molecule. researchgate.net

The energy barriers for the interconversion between different conformers have also been calculated. researchgate.net The low barriers for some of these conversions suggest that the molecule is quite flexible and can readily transition between different shapes. researchgate.net

The table below summarizes the characteristics of the most stable conformers of tetrahydrofurfuryl alcohol as determined by spectroscopic and computational methods.

| Conformer Characteristic | Ring Conformation | Side Chain Orientation (OCCO Dihedral Angle) | Stabilizing Interactions |

|---|---|---|---|

| Favored Geometry 1 | Envelope (E) | gauche (−) (~−60°) | Intramolecular Hydrogen Bonding |

| Favored Geometry 2 | Twist (T) | gauche (+) (~+60°) | Non-covalent Interactions |

Applications in Complex Organic Synthesis and Materials Science

Building Block for Advanced Organic Molecules and Chiral Scaffolds

The inherent chirality and functionality of (R)-Tetrahydrofurfuryl alcohol make it an excellent starting material for the synthesis of complex and stereochemically defined molecules. Its tetrahydrofuran (B95107) ring can be found in the core structure of numerous biologically active compounds, and the primary alcohol provides a handle for a variety of chemical transformations.

Synthesis of Pharmaceutically Relevant Intermediate Structures

The application of this compound is prominent in the pharmaceutical industry, where it is utilized in the synthesis of key intermediates for active pharmaceutical ingredients (APIs).

Naftidrofuryl Isomers: this compound is a crucial starting material for the synthesis of specific isomers of Naftidrofuryl, a peripheral vasodilator used in the management of certain circulatory disorders. The synthesis of the four optical isomers of Naftidrofuryl can be achieved by utilizing the enantiomers of tetrahydrofuran-2-methanol, highlighting the importance of the stereochemistry of the starting alcohol in obtaining the desired biologically active isomer. researchgate.net

IGF-1R Inhibitor Analogs: In the pursuit of novel cancer therapeutics, analogs of Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors have been synthesized using this compound as a building block. For instance, it is used in the preparation of (S)-2-tetrahydrofuran methyl ether 6-fluorophenyl ether analogs, which have been investigated for their potential as IGF-1R inhibitors. sigmaaldrich.com

Pectenotoxin Fragments: this compound is employed in the synthesis of fragments of complex marine natural products like Pectenotoxin-4. Specifically, it can be converted to (R)-tetrahydrofurfuryl aldehyde, which then serves as a key building block in the multi-step synthesis of these intricate molecules. sigmaaldrich.com

| Pharmaceutically Relevant Intermediate | Role of this compound |

| Naftidrofuryl Isomers | Chiral precursor to establish the correct stereochemistry of the final drug molecule. researchgate.net |

| IGF-1R Inhibitor Analogs | Building block for the synthesis of specific ether analogs with potential anticancer activity. sigmaaldrich.com |

| Pectenotoxin Fragments | Precursor to (R)-tetrahydrofurfuryl aldehyde, a key intermediate in the fragment synthesis. sigmaaldrich.com |

Development of Agrochemical Intermediates

While often utilized as a "green" solvent in agrochemical formulations due to its favorable environmental profile, this compound and its derivatives also play a role as intermediates in the synthesis of active ingredients for crop protection. usda.gov It is used as a cosolvent for active ingredients in pesticide formulations, including the fungicide propiconazole (B1679638) and the systemic fungicide mefenoxam. usda.gov Its utility as a synthetic intermediate in this sector is an area of ongoing research, with its chiral nature offering potential for the development of more selective and effective agrochemicals. For example, furfural (B47365), the precursor to tetrahydrofurfuryl alcohol, is a building block for compounds used as insecticides and fungicides. ift.co.za

Stereoselective Introduction of the Tetrahydrofurfuryl Moiety

The stereoselective introduction of the tetrahydrofurfuryl moiety into a target molecule is a key challenge in organic synthesis. This compound provides a direct and efficient way to achieve this. Recent advancements have focused on the site-selective functionalization of the tetrahydrofurfuryl scaffold. For instance, photoredox-catalyzed protocols have been developed for the site-selective intermolecular C(sp³)–H alkylation of tetrahydrofurfuryl alcohol derivatives. researchgate.net This method utilizes a radical-based directing group to achieve β-C(sp³)–H alkylation, demonstrating a stereocontrolled approach to modifying the tetrahydrofuran ring. researchgate.net Such methodologies expand the toolkit for incorporating this important chiral motif into a diverse range of molecules.

Role in Polymer Science and Resin Development

The application of furan-based compounds in polymer science is well-established, primarily through the polymerization of furfuryl alcohol. While research on the direct polymerization of this compound is less extensive, its structural characteristics suggest potential as a monomer in various polymerization reactions.

Monomer in Polymerization Reactions (e.g., Polyfurfuryl Alcohol Research)

The vast body of research on polyfurfuryl alcohol (PFA) has traditionally focused on the acid-catalyzed polymerization of furfuryl alcohol. fao.orgnih.govnih.gov This process involves the reaction of the furan (B31954) ring and the hydroxyl group, leading to a complex, cross-linked thermoset resin.

The polymerization of tetrahydrofurfuryl alcohol, lacking the reactive furan ring, would proceed through different mechanisms. Cationic ring-opening polymerization of the tetrahydrofuran ring is a known process for unsubstituted tetrahydrofuran, typically initiated by strong acids. nih.gov It is plausible that under specific catalytic conditions, this compound could undergo a similar ring-opening polymerization to produce chiral polyethers. The pendant hydroxymethyl group could also participate in polymerization reactions, for example, through condensation reactions to form polyesters or polyethers.

While direct and extensive research on the polymerization of this compound is not widely reported in the current literature, its potential as a monomer for the synthesis of novel chiral polymers remains an area of interest for future exploration. The resulting polymers would possess unique properties stemming from the stereoregularity and the presence of the ether linkages and hydroxyl side chains.

Components in Specialty Resin Formulations (e.g., Epoxy Resins)

This compound (THFA) serves as a functional component in specialty resin formulations, particularly in epoxy resins, primarily utilized as a reactive diluent. wikipedia.orgstarskychemical.com Reactive diluents are crucial additives that reduce the viscosity of epoxy resin systems, enhancing their processability and handling characteristics. specialchem.com The incorporation of diluents facilitates better impregnation of reinforcing fibers and allows for higher filler loading, which is essential in the manufacturing of composites, coatings, and adhesives. specialchem.com

The primary function of THFA in these formulations is to lower the viscosity of the uncured resin, which can otherwise be highly viscous and difficult to work with. specialchem.com This reduction in viscosity is achieved without significantly compromising the mechanical properties of the cured material, a critical factor for high-performance applications. mdpi.comjscholaronline.org While general THFA is widely used for this purpose, the specific use of the (R)-enantiomer can be strategic in applications where chirality might influence the final properties of the cured polymer network, such as in specialty coatings or chiral separation materials.

The hydroxyl group of this compound can react with the epoxy groups or the curing agent, integrating the diluent into the polymer backbone. specialchem.com This covalent bonding minimizes issues such as leaching that can occur with non-reactive diluents. specialchem.com The incorporation of the tetrahydrofuran ring from THFA can also modify the properties of the resulting resin, potentially improving flexibility and impact strength.

Bio-based epoxy resins are gaining significant attention as sustainable alternatives to conventional petroleum-based resins. nih.govresearchgate.net Furan derivatives, including furfuryl alcohol, are key starting materials in the synthesis of these bio-resins. google.comresearchgate.net this compound, being a hydrogenated derivative of furfuryl alcohol, can be used to create novel bio-based epoxy monomers. google.com These furan-based epoxy resins often exhibit desirable properties such as high thermal stability and char yield, making them suitable for demanding applications. researchgate.net

Table 1: Effect of Diluents on Epoxy Resin Properties

| Property | General Effect of Reactive Diluents | Potential Influence of this compound |

| Viscosity | Significant reduction | Lowers viscosity for improved processing |

| Mechanical Strength | Can be slightly reduced | Potential for tailored properties due to chiral structure |

| Glass Transition Temp. (Tg) | May decrease with higher concentrations | Chirality could influence polymer chain packing and Tg |

| Flexibility/Toughness | Often increased | Tetrahydrofuran ring may enhance flexibility |

Contributions to Sustainable Chemistry and Bio-Based Materials Research

The shift towards a circular economy and sustainable chemical production has highlighted the importance of bio-based molecules like this compound. Its renewable origin and favorable environmental profile are driving its adoption in various green chemistry applications.

Green Solvent Applications in Synthetic Processes

This compound is recognized as an environmentally benign solvent. furan.comusda.gov Its classification as a "green" solvent stems from several key properties: it is derived from renewable biomass, is biodegradable, has a low vapor pressure, and exhibits low toxicity. furan.comusda.gov These characteristics make it an attractive alternative to conventional volatile organic compounds (VOCs) that are often hazardous and contribute to air pollution.

In synthetic organic chemistry, the choice of solvent is critical as it can significantly influence reaction rates, yields, and selectivity. The use of this compound as a solvent is being explored in various transformations. Its polar nature and ability to form hydrogen bonds make it suitable for a range of reactions. For instance, in the hydrogenation of furfural to furfuryl alcohol, polar solvents have been shown to be efficient. nstda.or.th

Table 2: Comparison of this compound with Common Solvents

| Property | This compound | Toluene | Dichloromethane |

| Source | Renewable (Biomass) | Petroleum | Petroleum |

| Boiling Point | 178 °C | 111 °C | 39.6 °C |

| Environmental Impact | Biodegradable, Low VOC | VOC, Hazardous Air Pollutant | Ozone-depleting potential, Toxic |

| Solubility | Water-miscible | Immiscible with water | Immiscible with water |

Development of Bio-Renewable Feedstocks and Platform Chemicals

This compound is a key intermediate in the value chain of biomass conversion. It is produced by the hydrogenation of furfural, a platform chemical derived from the pentosan sugars found in lignocellulosic biomass such as corn cobs and sugarcane bagasse. csic.es This positions (R)-THFA as a second-generation bio-based chemical, not competing with food crops.

As a versatile platform chemical itself, this compound can be converted into a variety of other valuable bio-renewable chemicals and materials. rsc.org One significant application is its use as a precursor to 1,5-pentanediol (B104693), a monomer used in the production of polyesters and polyurethanes. wikipedia.org This conversion provides a bio-based route to a key building block for polymers that are conventionally derived from petroleum.

Furthermore, the furanic structure of this compound allows for its use in the synthesis of other heterocyclic compounds. For example, it can be a starting material for the production of 3,4-dihydropyran. wikipedia.org The ability to derive a range of chemicals from a single bio-based feedstock is a cornerstone of the biorefinery concept, and this compound plays an important role in this integrated approach.

The development of catalytic processes for the selective conversion of furfural and furfuryl alcohol to THFA and other derivatives is an active area of research. rsc.orgacs.orgumn.edu Advances in catalysis are crucial for improving the efficiency and economic viability of producing these bio-renewable chemicals.

Spectroscopic Characterization and Advanced Computational Studies

Spectroscopic Analysis for Structural Elucidation and Conformational Analysis

Spectroscopy is a cornerstone in the characterization of molecular structures and dynamics. For (R)-Tetrahydrofurfuryl alcohol, various spectroscopic methods have been employed to unravel its conformational preferences, intramolecular interactions, and behavior in different phases.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is highly sensitive to the chemical environment of functional groups and is particularly effective for studying hydrogen bonding.

In the gas phase, the IR spectrum of the THFA monomer exhibits a distinct feature at 3622 cm⁻¹, which is assigned to the stretching vibration of the hydroxyl (O-H) group. nih.gov This frequency indicates the presence of an intramolecular hydrogen bond, where the hydroxyl proton interacts with the lone pair of electrons on the ether oxygen of the tetrahydrofuran (B95107) ring. nih.gov This interaction is a key factor in stabilizing specific conformers of the molecule.

When THFA forms dimers in a supersonic jet, new characteristic peaks emerge that are significantly red-shifted compared to the monomer. nih.gov Bands centered at 3415 cm⁻¹ and 3453 cm⁻¹ are observed, corresponding to red shifts of 207 cm⁻¹ and 169 cm⁻¹, respectively. nih.gov These large shifts are definitive evidence of strong intermolecular hydrogen bonding, where the hydroxyl group of one THFA molecule acts as a hydrogen bond donor to the oxygen atom (either hydroxyl or ether) of a second molecule. nih.gov Quantum chemical calculations support the formation of a stable cyclic dimer structure held together by two strong intermolecular hydrogen bonds. nih.gov

Table 1: Experimental Infrared Frequencies for O-H Stretching in Tetrahydrofurfuryl Alcohol (THFA) This table summarizes the key infrared vibrational frequencies observed for the hydroxyl group in THFA monomers and dimers in the gas phase.

| Species | Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| THFA Monomer | O-H Stretch | 3622 | Intramolecular Hydrogen Bond |

| THFA Dimer | O-H Stretch (Donor 1) | 3415 | Intermolecular Hydrogen Bond |

| THFA Dimer | O-H Stretch (Donor 2) | 3453 | Intermolecular Hydrogen Bond |

Rotational spectroscopy is an exceptionally precise technique for determining the exact three-dimensional structure of molecules in the gas phase. By combining chirped pulse and cavity-based Fourier transform microwave spectroscopies with quantum chemical calculations, researchers have successfully disentangled the complex conformational landscape of THFA.

These studies have identified and assigned transitions for two stable conformers of THFA. A critical finding is the ability to distinguish between nearly isoenergetic conformers that differ in their ring pucker, specifically the envelope (E) versus the twist (T) configurations of the tetrahydrofuran ring. The rotational spectrum confirms that the specific ring geometry is coupled to the orientation of the hydroxymethyl (-CH₂OH) side chain. uni-salzburg.at

An envelope (E) ring geometry is favored when the hydroxymethyl group is in a gauche(-) position relative to the ring's oxygen atom (OCCO dihedral angle of approx. -60°). uni-salzburg.at

A twist (T) ring geometry is more stable when the hydroxymethyl group adopts a gauche(+) alignment (OCCO dihedral angle of approx. +60°). uni-salzburg.at

The precise determination of rotational constants for these conformers and their ¹³C isotopologues allows for an unambiguous structural assignment. uni-salzburg.at The observed spectral intensities also suggest that there are low energy barriers (calculated to be 1.5–1.7 kJ·mol⁻¹) for the interconversion between the E and T forms within a given side-chain orientation, indicating conformational flexibility. uni-salzburg.at

Table 2: Experimental Spectroscopic Parameters for the Two Lowest-Energy Conformers of THFA This table presents the rotational constants (A, B, C) determined from the microwave spectrum for the two most stable conformers of THFA, which differ in their ring and side-chain geometry.

| Parameter | Conformer I (gauche-, Envelope) | Conformer II (gauche+, Twist) |

|---|---|---|

| A (MHz) | 4166.75 | 3950.45 |

| B (MHz) | 2081.71 | 2201.19 |

| C (MHz) | 1610.99 | 1644.40 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in the liquid phase and for tracking the progress of chemical reactions. While standard ¹H and ¹³C NMR spectra are routinely used to confirm the identity and purity of THFA, the technique is also invaluable in mechanistic studies involving this compound. chemicalbook.com

A key application is in the study of catalytic hydrogenolysis, where THFA is converted into valuable chemicals like 1,5-pentanediol (B104693) (1,5-PeD). Elucidating the reaction mechanism is critical for optimizing catalyst performance. researchgate.net In this context, ¹³C NMR spectroscopy has been used to analyze the reaction mixture from the hydrogenolysis of THFA. researchgate.net By identifying the signals of the reactant, the final product (1,5-PeD), and any potential intermediates, researchers can gain insight into the reaction pathway. For example, using deuterated solvents or hydrogen gas (D₂) in these reactions allows for isotopic labeling, and the resulting changes in the NMR spectra can help pinpoint the specific bonds that are broken and formed during the catalytic cycle. researchgate.net

Theoretical and Quantum Chemical Calculations

Computational chemistry provides a framework for understanding the experimental observations from spectroscopy and catalysis at an electronic level. Methods like Density Functional Theory (DFT) are essential for predicting molecular properties and mapping out reaction pathways.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, stability, and reactivity of molecules. For this compound, DFT calculations have been instrumental in complementing and interpreting experimental data.

In conformational analysis, DFT has been used to calculate the relative energies of the various possible conformers of THFA, arising from both the ring pucker and the rotation of the hydroxymethyl side chain. These calculations predicted that conformers with the alcohol group in a gauche position relative to the ring oxygen are the most stable, which was later confirmed by rotational spectroscopy. uni-salzburg.at Non-covalent interaction analyses, based on the electron density from DFT, have further rationalized the stability of these conformers by visualizing the weak intramolecular hydrogen bonds. uni-salzburg.at

In the realm of catalysis, DFT is used to model the interaction of THFA with catalyst surfaces. Calculations have shown that tungsten oxide (WOₓ) modifiers on a platinum (Pt) surface alter the electronic structure of the active sites, which in turn changes the interaction strength between the catalyst and the reaction intermediates derived from THFA. researchgate.net This modulation is key to facilitating the desired reaction and preventing unwanted decomposition.

Table 3: Calculated Relative Energies of THFA Conformers using DFT This table shows the relative electronic energies of the four lowest-energy conformers of THFA as calculated by the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory. Conformer I is the global minimum.

| Conformer Label | Side Chain Orientation | Ring Geometry | Relative Energy (kJ·mol⁻¹) |

|---|---|---|---|

| I | gauche- | Envelope (E) | 0.00 |

| II | gauche+ | Twist (T) | 0.02 |

| III | gauche- | Twist (T) | 1.71 |

| IV | gauche+ | Envelope (E) | 1.91 |

Beyond predicting ground-state properties, computational modeling is crucial for mapping the entire energy landscape of a chemical reaction, including transition states. DFT calculations have provided profound insights into the catalytic ring-opening of THFA.

One study modeled the ring-opening of THFA to 1,5-pentanediol on a WOₓ/Pt(111) catalyst surface. researchgate.net The calculations revealed that the reaction proceeds through an oxocarbenium ion-like transition state. This high-energy intermediate is stabilized by hydrogen bonding with hydroxyl groups present on the WOₓ modifier. researchgate.net Following the ring-opening, the resulting 5-hydroxyvaleraldehyde intermediate is hydrogenated to the final 1,5-pentanediol product, a step facilitated by Brønsted acid sites on the tungsten oxide. researchgate.net

Similarly, DFT has been used to investigate the factors controlling the selectivity of furfuryl alcohol hydrogenation to either THFA or 2-methylfuran (B129897) on nickel (Ni) surfaces. These studies found that the electronic structure of the catalyst surface (e.g., terrace vs. corner sites) dictates the preferred reaction pathway. Terrace sites favor the hydrogenation of the furan (B31954) ring to produce THFA. nih.gov Such computational models provide a rational basis for designing catalysts with improved activity and selectivity for specific transformations involving THFA.

Conformational Landscape Analysis and Energy Ordering of Isomers

The conformational landscape of this compound (THFA) is complex, primarily governed by the flexibility of the five-membered tetrahydrofuran (THF) ring and the orientation of the hydroxymethyl (-CH₂OH) substituent. The THF ring can adopt non-planar conformations, most notably the envelope (E) and twist (T) forms, to relieve ring strain. researchgate.netyorku.cad-nb.info In the E conformation, four carbon atoms are coplanar, with the fifth atom (either a carbon or the oxygen heteroatom) puckered out of the plane. d-nb.info In the T conformation, three adjacent atoms are coplanar, with the other two puckered in opposite directions from the plane. d-nb.info

Computational studies, specifically using density functional theory (DFT), have been employed to explore this landscape. d-nb.info These calculations reveal that the orientation of the hydroxymethyl group, described by the O-C-C-O dihedral angle, further diversifies the possible conformers. The most stable orientations are typically gauche (g+ or g-), where the dihedral angle is approximately ±60°. researchgate.netd-nb.info

Quantum chemical calculations have identified at least four low-energy conformers of THFA. d-nb.info The relative stability of these conformers is determined by a subtle interplay of intramolecular forces, including hydrogen bonding and steric effects. researchgate.net The energy differences between the most stable conformers are often very small, sometimes less than 1 kJ/mol, making experimental distinction challenging. d-nb.info For instance, calculations at the B3LYP-D3(BJ)/aug-cc-pVTZ level of theory show that the two lowest energy conformers, one with an E ring and the other with a T ring, are nearly isoenergetic. d-nb.info The stability ordering can even switch depending on whether zero-point energy corrections or Gibbs free energies are considered. d-nb.info

The combination of rotational spectroscopy and quantum chemical calculations has been crucial in definitively establishing the energy ordering. researchgate.netyorku.ca Studies have confirmed that for the gauche(-) orientation of the hydroxymethyl group (OCCO ≈ -60°), the envelope (E) ring geometry is favored. researchgate.netyorku.ca Conversely, for the gauche(+) alignment (OCCO ≈ +60°), the twist (T) form is more stable. researchgate.netyorku.ca The low calculated energy barriers (1.5–1.7 kJ mol⁻¹) for conversion between E and T forms within a given gauche pair suggest that conformational relaxation to the more stable form occurs readily. researchgate.netyorku.ca

| Conformer | Ring Geometry | -CH₂OH Orientation (OCCO Dihedral Angle) | Calculated Relative Energy (kJ/mol) |

| I | Envelope (E) | gauche(-) (~ -60°) | 0.00 |

| II | Twist (T) | gauche(-) (~ -60°) | ~0.3 |

| III | Twist (T) | gauche(+) (~ +60°) | >1.0 |

| IV | Envelope (E) | gauche(+) (~ +60°) | >1.0 |

Table 1: Simplified energy ordering of the four most stable conformers of Tetrahydrofurfuryl alcohol based on DFT calculations. The relative energies can vary slightly based on the computational method and corrections applied. d-nb.info

Prediction of Spectroscopic Parameters and Validation

Computational chemistry plays a predictive role in spectroscopy by calculating key parameters that can guide and confirm experimental assignments. For this compound, ab initio and DFT calculations are used to predict rotational constants (A, B, C), dipole moment components (μa, μb, μc), and vibrational frequencies. acs.orgnih.gov These predicted parameters are often unique for each conformer, allowing for their unambiguous identification in experimental spectra. d-nb.info

The validation of these theoretical predictions is primarily achieved through high-resolution rotational spectroscopy in the gas phase. researchgate.netyorku.ca By comparing the calculated rotational constants with those derived from experimentally observed transitions in a microwave spectrum, a definitive assignment of the spectral features to a specific conformer can be made. d-nb.info

For THFA, theoretical calculations predicted distinct spectroscopic parameters for the low-energy envelope (E) and twist (T) conformers. researchgate.netd-nb.info Subsequent Fourier-transform microwave spectroscopy experiments successfully identified and assigned transitions corresponding to two of the most stable conformers. researchgate.netyorku.ca The excellent agreement between the predicted and measured rotational constants for both the parent molecule and its ¹³C isotopologues provided unambiguous confirmation of the presence of these specific conformers in the gas phase. researchgate.net

Similarly, infrared (IR) spectroscopy has been used in conjunction with quantum-chemical calculations. nih.gov The IR spectrum of monomeric THFA in a supersonic jet shows features assigned to intramolecular hydrogen bonding. The dimer, in contrast, exhibits characteristic peaks that are significantly red-shifted, indicating the formation of stronger intermolecular hydrogen bonds. nih.gov These experimental observations align well with the vibrational frequencies predicted by theoretical models for the most stable monomeric and dimeric structures. nih.gov High-level ab initio calculations also support the analysis of electronic state spectroscopy, helping to assign features in VUV photoabsorption and photoelectron spectra. acs.org

| Parameter | Conformer I (E) - Calculated | Conformer I (E) - Experimental | Conformer III (T) - Calculated | Conformer III (T) - Experimental |

| A (MHz) | 3633.9 | 3608.8 | 3901.4 | 3881.3 |

| B (MHz) | 1851.9 | 1854.4 | 1836.2 | 1838.7 |

| C (MHz) | 1435.0 | 1438.2 | 1391.1 | 1393.1 |

| μa (D) | 0.2 | - | 1.8 | - |

| μb (D) | 1.7 | - | 0.6 | - |

| μc (D) | 0.8 | - | 0.4 | - |

Table 2: Comparison of calculated (B3LYP-D3(BJ)/aug-cc-pVTZ) and experimental spectroscopic parameters for two stable conformers of Tetrahydrofurfuryl alcohol. The close agreement validates the computational models. researchgate.net

Advanced Analytical Techniques for Reaction Monitoring and Catalyst Characterization

The synthesis of this compound, typically via the hydrogenation of furfural (B47365) or furfuryl alcohol, relies heavily on heterogeneous catalysts. researchgate.netrsc.org Advanced analytical techniques are indispensable for characterizing these catalysts to understand their structure-activity relationships.

X-ray Diffraction (XRD) and Electron Microscopy (SEM, TEM) for Catalyst Morphology

X-ray Diffraction (XRD) is a fundamental technique used to identify the crystalline phases present in a catalyst and to determine properties like crystallite size and lattice parameters. rsc.org In catalysts used for THFA synthesis, such as supported nickel, copper, or palladium systems, XRD is used to confirm the formation of desired metallic phases after reduction and to assess the dispersion of the active metal. researchgate.netmdpi.comresearchgate.net For example, in Cu-Co/CeO₂ catalysts, XRD analysis revealed that the fluorite structure of the CeO₂ support dominates, and the crystallinity decreases after the reduction step, which is crucial for catalytic activity. mdpi.com The absence or broadening of diffraction peaks corresponding to the active metal can indicate high dispersion or the formation of very small nanoparticles, which is often desirable for high catalytic activity. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for determining the elemental composition and, more importantly, the chemical (oxidation) states of the elements on the catalyst surface. mdpi.comifpenergiesnouvelles.fr Since catalysis is a surface phenomenon, understanding the surface chemistry is key to elucidating reaction mechanisms and identifying active species.

In the context of catalysts for THFA production, XPS is used to analyze the oxidation states of the active metals (e.g., Cu²⁺, Cu⁺, Cu⁰, Ni²⁺, Ni⁰) and their interaction with the support. rsc.orgmdpi.commdpi.com For Cu-Co/CeO₂ catalysts, XPS data indicated that a strong interaction between the metals and the ceria support facilitates the reduction of the metal oxides. mdpi.com In studies of PdRe/Al₂O₃ catalysts, XPS, in conjunction with other techniques, helped conclude that low-valent ReOₓ species in contact with Pd particles were the active sites for selective hydrogenation. mdpi.com Analysis of Ni-Cu/Cr₂O₃ catalysts by XPS revealed synergistic interactions between Ni and Cu, evidenced by shifts in the binding energies of the Cu 2p peaks upon addition of Ni, which correlated with improved catalytic performance. mdpi.com

Temperature-Programmed Reduction/Desorption (TPR/TPD) for Active Site Characterization

Temperature-Programmed techniques are vital for characterizing the active sites of heterogeneous catalysts. Temperature-Programmed Reduction (TPR), typically using H₂ (H₂-TPR), provides information about the reducibility of the metal oxide species in the catalyst. mdpi.com The temperature at which reduction occurs and the amount of hydrogen consumed are indicative of the nature of the metal species and their interaction with the support. For Cu/ZnO/Al₂O₃ catalysts used in furfural hydrogenation, H₂-TPR profiles help determine the appropriate reduction temperature to obtain the active Cu⁰ sites and reveal how different copper species interact with the ZnO/Al₂O₃ support. mdpi.com In PdRe/Al₂O₃ catalysts, TPR showed that the presence of palladium promoted the reduction of rhenium oxide species at lower temperatures compared to a monometallic Re catalyst. mdpi.com

Temperature-Programmed Desorption (TPD), often using probe molecules like ammonia (B1221849) (NH₃-TPD) or hydrogen (H₂-TPD), is used to quantify the density and strength of acid/base sites or to characterize metal sites. mdpi.com NH₃-TPD can be used to assess the acidity of the support, which can influence reaction selectivity. cnr.it H₂-TPD provides insights into the catalyst's ability to activate hydrogen, a key step in hydrogenation reactions. For Cu-Co/CeO₂ catalysts, H₂-TPD demonstrated that the hydrogen activation capacity was directly correlated with the degree of catalyst reduction as determined by H₂-TPR and XPS. mdpi.com

Biocatalytic Transformations and Environmental Fate Studies

Enzymatic Synthesis and Biotransformations Involving (R)-Tetrahydrofurfuryl Alcohol

The stereoselective synthesis of chiral alcohols is a significant area of research in biotechnology. While specific studies on the enzymatic synthesis of this compound are not extensively detailed in publicly available research, the principles of using alcohol dehydrogenases (ADHs) and carbonyl reductases (CRs) for the synthesis of chiral alcohols are well-established and can be applied to this compound.

Alcohol dehydrogenases and carbonyl reductases are powerful biocatalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with high enantioselectivity. frontiersin.orgsemanticscholar.orgnih.gov These enzymes are of particular interest for the synthesis of enantiopure alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. nih.govnih.gov The stereoselectivity of these enzymes is governed by the "Prelog's rule," which predicts the stereochemical outcome of the reduction. However, enzymes with "anti-Prelog" selectivity are also known, enabling the synthesis of the opposite enantiomer. nih.gov

The synthesis of (R)-alcohols can be achieved using (R)-specific ADHs. nih.gov For instance, ADHs from certain strains of Lactobacillus have been identified as having (R)-specificity, accepting a broad range of ketones and ketoesters as substrates. nih.gov These enzymes, coupled with a coenzyme regeneration system, are economically feasible for the production of fine chemicals. nih.gov

Carbonyl reductases, a class of NADPH-dependent enzymes, also exhibit broad substrate specificity for a variety of carbonyl compounds and are utilized in the synthesis of chiral alcohols. researchgate.nettaylorfrancis.com

The principles of enzymatic catalysis can be extended to the stereospecific production of chiral derivatives of this compound. While direct examples for this specific compound are scarce in the literature, the chemoenzymatic synthesis of other chiral furfuryl alcohol derivatives has been demonstrated. For example, carbonyl reductases from Streptomyces coelicolor and Bacillus sp. have been successfully used for the enantiocomplementary synthesis of (R)- and (S)-3-acetamido-5-(1-hydroxylethyl)furan with high yields and enantiomeric excess. nih.gov This demonstrates the potential of biocatalysis in the selective synthesis of complex chiral molecules derived from furans.

Microbial Degradation Pathways and Mechanisms

The biodegradation of xenobiotic compounds like tetrahydrofurfuryl alcohol (THFA) is a critical aspect of their environmental fate. Research has identified specific microorganisms and enzymatic pathways responsible for the breakdown of this compound.

A key microorganism capable of degrading THFA is Ralstonia eutropha (formerly known as Alcaligenes eutrophus). This bacterium was isolated from enrichment cultures that utilized THFA as the sole source of carbon and energy. nih.gov Strains of R. eutropha have been shown to tolerate high concentrations of THFA, making them robust candidates for bioremediation applications. usda.govnih.gov

The initial step in the degradation of THFA by Ralstonia eutropha is catalyzed by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase (ADH). nih.gov This enzyme, located in the soluble fraction of the cell extracts, oxidizes THFA. The product of this oxidation is tetrahydrofuran-2-carboxylic acid. nih.gov Further studies have shown that the corresponding aldehyde is released as a free intermediate during this process. nih.gov

The ADH from R. eutropha has been purified and characterized as a quinohemoprotein. It exhibits a broad substrate spectrum, capable of converting various primary and secondary alcohols, diols, and aldehydes. nih.gov In addition to the primary ADH, other NAD(P)-dependent aldehyde dehydrogenases are also induced during the growth of R. eutropha on THFA, which are involved in the further oxidation of the aldehyde intermediate to the carboxylic acid.

Environmental Biodegradation Research

Tetrahydrofurfuryl alcohol is generally considered to be an environmentally acceptable solvent due to its biodegradability, low volatility, and low toxicity. usda.govnih.gov It is readily biodegraded in activated sludge, and its water solubility suggests it could be mobile in soil and potentially enter aquatic systems. usda.govnih.gov However, bioaccumulation in aquatic organisms is not expected to be significant. usda.govnih.gov

Studies have shown that THFA is rapidly degraded by microorganisms in activated sewage sludge. usda.govnih.gov In terms of abiotic degradation, THFA is not expected to undergo significant hydrolysis or photolysis. usda.govnih.gov In the atmosphere, it has a relatively short half-life. usda.gov The primary breakdown products in the environment are expected to be smaller, more polar fragments with low potential for persistence or accumulation. usda.gov

Future Research Directions and Emerging Paradigms

Design and Synthesis of Novel (R)-Tetrahydrofurfuryl Alcohol Derivatives for Specialized Applications

The chiral nature of this compound (R-THFA) makes it a valuable starting material for the synthesis of a wide array of derivatives with specialized applications. Future research is increasingly focused on leveraging its stereochemistry to create complex molecules for the pharmaceutical, agrochemical, and materials science industries.

One significant area of research is the use of R-THFA as a precursor for other valuable chemical intermediates. For instance, it can be converted into 1,5-pentanediol (B104693), a monomer used in the production of polyesters and polyurethanes. frontierspecialtychemicals.comwikipedia.org The synthesis of tetrahydropyran (B127337) (THP) from tetrahydrofurfuryl alcohol (THFA) through gaseous-phase hydrogenolysis is another promising avenue. mdpi.com This reaction pathway involves the rearrangement of THFA to 2-hydroxytetrahydropyran, followed by dehydration and hydrogenation. mdpi.com

Furthermore, R-THFA serves as a building block for chiral ligands used in asymmetric catalysis. The synthesis of these ligands is a critical area of research, as they can enable the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The development of novel R-THFA derivatives also extends to its use in the formulation of epoxy resins and as a solvent in various chemical processes. frontierspecialtychemicals.comwikipedia.orgunivarsolutions.com

Development of Highly Selective and Sustainable Catalytic Systems for Biomass Valorization

The production of this compound from biomass-derived furfural (B47365) is a cornerstone of sustainable chemistry. fit.educsic.es A major focus of future research is the development of highly selective and robust catalytic systems that can efficiently convert furfural to THFA under mild conditions. rsc.orgntu.edu.tw

The hydrogenation of furfural to THFA is a key transformation in biomass valorization. acs.orgmdpi.com Researchers are exploring a variety of catalytic systems to optimize this process, with a focus on non-noble metal catalysts to reduce costs and improve sustainability. fit.eduacs.org Bimetallic catalysts, such as those containing nickel and cobalt, have shown promise in the selective hydrogenation of furfural. acs.org

The choice of solvent also plays a crucial role in the selectivity and efficiency of the reaction. rsc.orgntu.edu.tw Aqueous media and polar solvents have been shown to enhance the yield of THFA in some catalytic systems. rsc.orgntu.edu.tw The development of catalysts that can operate efficiently in water is a key goal for creating truly green and sustainable processes.

| Catalyst | Solvent | Temperature (°C) | Pressure | THFA Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Rh/C | Aqueous | 30 | Not specified | 92 | 93 |

| Pd/UiO-66 | Water | 60 | 1.0 MPa | 100 | 100 |

| 10N-10C-MS (Nickel-Cobalt) | Not specified | 210 | 7 MPa | Not specified | 90.4 |

| Ni1Cu1Al1 | 2-butanol | 140 | 30 bar | 98 | Not specified |

| 5% Ru/TiO2 | 2-propanol | 40-90 | 0.68−4.08 MPa | >97 (selectivity) | >97 |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Catalyst Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of catalysis and chemical synthesis. In the context of this compound, these computational tools can accelerate the discovery and optimization of new synthetic routes and catalysts.

AI and ML algorithms can be trained on large datasets of experimental and computational data to predict reaction outcomes, such as yield and selectivity, for the hydrogenation of furfural to THFA. This can significantly reduce the number of experiments required, saving time and resources. These models can also help in identifying the key parameters that influence the catalytic performance, such as catalyst composition, reaction temperature, and pressure.

Furthermore, AI and ML are being used to design novel catalysts with enhanced activity and selectivity. By learning the relationships between catalyst structure and performance, these models can propose new catalyst formulations that are more likely to succeed. Computational chemistry, including density functional theory (DFT), plays a crucial role in generating the data needed to train these models and in understanding the underlying reaction mechanisms. acs.orgresearchgate.net For instance, DFT calculations have been used to investigate the effect of different catalyst surfaces on the conversion of furfuryl alcohol, revealing that terrace sites favor hydrogenation to THFA. acs.org

Exploration of this compound in Advanced Functional Materials

This compound and its derivatives are being explored for their potential in the development of advanced functional materials. Its bio-based origin and unique chemical structure make it an attractive building block for creating sustainable polymers and materials with novel properties.

One area of interest is the use of THFA in the synthesis of polyesters and polyurethanes. starskychemical.com The chirality of R-THFA can be imparted to the resulting polymers, leading to materials with specific optical or mechanical properties. THFA is also used in the formulation of epoxy resins, where it can act as a reactive diluent. wikipedia.orgunivarsolutions.com

The polymerization of furfuryl alcohol, a precursor to THFA, leads to the formation of poly(furfuryl alcohol) (PFA), a thermally cross-linked polymer. ift.co.za PFA has applications in the fabrication of nanostructured carbons and nanocomposites. ift.co.za Future research will likely focus on developing new polymerization methods and exploring the properties of polymers derived from R-THFA for applications in areas such as biodegradable plastics, advanced coatings, and drug delivery systems.

Synergistic Approaches Combining Chemical Synthesis, Biocatalysis, and Computational Chemistry

The future of this compound synthesis and utilization lies in the synergistic combination of chemical synthesis, biocatalysis, and computational chemistry. This integrated approach allows for the development of more efficient, sustainable, and economically viable processes.

Chemoenzymatic cascade reactions, which combine chemical and biological transformations in a single pot, are a promising strategy for the valorization of biomass. For example, the conversion of biomass-derived furfural to furfuryl alcohol can be achieved through a chemoenzymatic process. researchgate.net This can then be followed by a chemical hydrogenation step to produce THFA.

Computational chemistry provides the tools to understand and optimize these complex systems. researchgate.netyorku.ca For instance, computational studies can be used to model the conformational landscape of THFA and its interactions with catalysts, providing insights that can guide the design of more efficient catalytic systems. researchgate.netyorku.ca By combining the strengths of these three pillars, researchers can develop novel and sustainable pathways for the production and application of this compound.

Q & A

Q. Data Contradiction Analysis :

- Thermodynamic studies show hydrogenation to THFA is less favorable than decarbonylation to MF .

- Catalyst design (e.g., Pd-Ir alloys or acidic supports) can override thermodynamic limitations by stabilizing THFA intermediates .

Methodological Tip : Use DFT calculations to map energy barriers and operando spectroscopy (e.g., DRIFTS) to monitor surface intermediates .

Basic: What analytical techniques are critical for characterizing THFA in reaction systems?

- GC-MS : Quantifies THFA and byproducts (e.g., dihydropyran, pentanediol) in liquid/gas phases .

- In situ DRIFT Spectroscopy : Identifies surface species (e.g., carboxylates, carbonyls) during THFA dehydration on γ-Al₂O₃ .